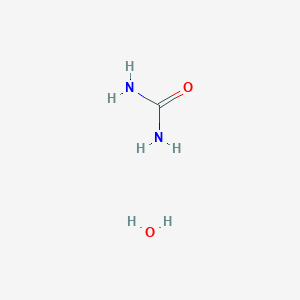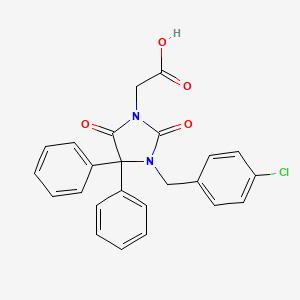
8-Methyl-1,4-dioxa-7,10-dithiacyclododecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methyl-1,4-dioxa-7,10-dithiacyclododecane is a macrocyclic compound with a unique structure that includes both oxygen and sulfur atoms in its ring. This compound is known for its ability to form stable complexes with various metal ions, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
The synthesis of 8-Methyl-1,4-dioxa-7,10-dithiacyclododecane typically involves the reaction of appropriate diols and dithiols under specific conditions. One common method includes the use of a base-catalyzed cyclization reaction. Industrial production methods may involve more advanced techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
8-Methyl-1,4-dioxa-7,10-dithiacyclododecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions where one of the atoms in the ring is replaced by another atom or group. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane.
Wissenschaftliche Forschungsanwendungen
8-Methyl-1,4-dioxa-7,10-dithiacyclododecane has several scientific research applications:
Chemistry: It is used in the synthesis of coordination polymers and complexes with metal ions.
Biology: The compound’s ability to form stable complexes makes it useful in studying metal ion interactions in biological systems.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to encapsulate metal ions.
Industry: It is used in the development of sensors and catalysts due to its unique chemical properties
Wirkmechanismus
The mechanism by which 8-Methyl-1,4-dioxa-7,10-dithiacyclododecane exerts its effects involves the formation of stable complexes with metal ions. The oxygen and sulfur atoms in the ring structure act as donor atoms, coordinating with metal ions to form stable complexes. This coordination can influence various molecular targets and pathways, depending on the specific metal ion involved .
Vergleich Mit ähnlichen Verbindungen
8-Methyl-1,4-dioxa-7,10-dithiacyclododecane can be compared with other similar macrocyclic compounds such as:
1,4-Dioxa-7,10-dithiacyclododecane: Similar in structure but lacks the methyl group.
1,4-Dioxa-7,11-dithiacyclotridecan-9-one: Contains an additional oxygen atom and a different ring size.
Eigenschaften
CAS-Nummer |
141522-21-6 |
|---|---|
Molekularformel |
C9H18O2S2 |
Molekulargewicht |
222.4 g/mol |
IUPAC-Name |
8-methyl-1,4-dioxa-7,10-dithiacyclododecane |
InChI |
InChI=1S/C9H18O2S2/c1-9-8-12-6-4-10-2-3-11-5-7-13-9/h9H,2-8H2,1H3 |
InChI-Schlüssel |
WURAFDAMZJGMDO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CSCCOCCOCCS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,3-Propanediol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14277054.png)
![N,N-Diphenyl-4-[2-(pyren-1-YL)ethenyl]aniline](/img/structure/B14277066.png)
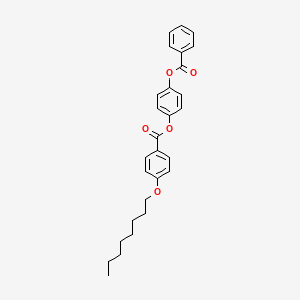
![1-Azido-4-[(4-azido-3,3-dinitrobutoxy)methoxy]-2,2-dinitrobutane](/img/structure/B14277076.png)
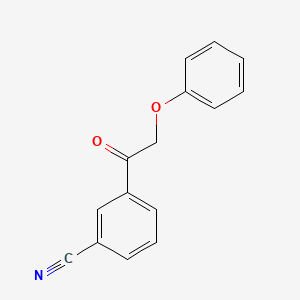
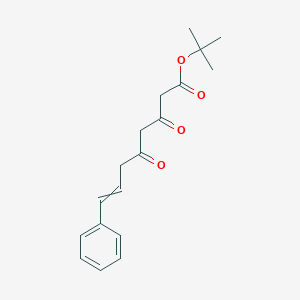
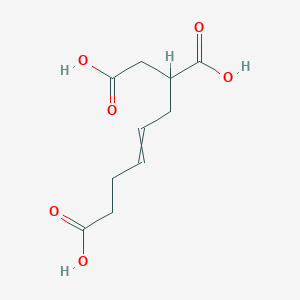
![[(Iodomethanesulfonyl)methyl]benzene](/img/structure/B14277098.png)

![3-(Naphthalen-2-yl)-N-[3-(naphthalen-2-yl)propyl]propan-1-amine](/img/structure/B14277102.png)
